Tribromide anion
CAS No.: 14522-80-6
Cat. No.: VC17182397
Molecular Formula: Br3-
Molecular Weight: 239.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14522-80-6 |
|---|---|
| Molecular Formula | Br3- |
| Molecular Weight | 239.71 g/mol |
| Standard InChI | InChI=1S/Br3/c1-3-2/q-1 |
| Standard InChI Key | GPWHDDKQSYOYBF-UHFFFAOYSA-N |
| Canonical SMILES | Br[Br-]Br |
Introduction
Fundamental Properties and Chemical Identity of the Tribromide Anion
Molecular Composition and Structural Features
The tribromide anion (Br₃⁻) is a linear triatomic species with a central bromine atom symmetrically bonded to two terminal bromine atoms. Its molecular formula is Br₃⁻, with a molecular weight of 239.712 g/mol and a formal charge of -1 . The anion adopts a centrosymmetric geometry, as evidenced by its SMILES representation (Br[Br-]Br) and InChI identifier (InChI=1S/Br3/c1-3-2/q-1) .
Table 1: Key Physicochemical Properties of Br₃⁻
| Property | Value |
|---|---|
| Molecular Formula | Br₃⁻ |
| Molecular Weight | 239.712 g/mol |
| Charge | -1 |
| Symmetry | Linear (D∞h) |
| Bond Length (Br-Br) | ~2.70–2.90 Å |
The anion’s stability arises from delocalization of the negative charge across the three bromine atoms, facilitated by resonance structures. This charge delocalization underpins its reactivity as a strong oxidizing agent .
Spectroscopic and Computational Characterization
Raman and infrared spectroscopy typically reveal symmetric stretching vibrations (ν₁) near 150–170 cm⁻¹, asymmetric stretches (ν₃) at 200–220 cm⁻¹, and bending modes (ν₂) around 80–100 cm⁻¹ . Density functional theory (DFT) calculations at the B3LYP/6-311G++(d,p) level confirm the anion’s linear geometry and provide insights into its electronic structure, including natural bond orbital (NBO) charges and frontier molecular orbitals .
Synthesis and Stabilization Strategies
Supramolecular Stabilization via Anion-π Interactions
A landmark study demonstrated the crystallization of Br₃⁻ within a tosylated macrocyclic pyridinophane (H₂L-Ts)²⁺ matrix . The solid-state structure (Figure 1) revealed two independent Br₃⁻ anions stabilized by:
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Anion-π interactions with pyridine rings (Br···π distances: 3.60–3.84 Å)
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Hydrogen bonds between NH₃⁺ groups and Br₃⁻ (N-H···Br: 2.08–2.34 Å)
These interactions collectively lower the system’s Gibbs free energy by approximately 15–20 kJ/mol, as estimated from Hirshfeld surface analysis .
Oxidative Synthesis in Ionic Liquids
Phosphonium-based ionic liquids (e.g., [P₄₄₄₁₀][Br₃]) enable Br₃⁻ synthesis via Lewis acid-base reactions:
This method produces Br₃⁻ with >95% yield and negligible volatility, making it advantageous for industrial applications .
Structural Elucidation and Crystallographic Insights
Crystal Packing in Macrocyclic Complexes
In the (H₂L-Ts)(Br₃)₁.₅(NO₃)₀.₅ structure, Br₃⁻ anions occupy two distinct sites :
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Sandwiched Br₃⁻: Positioned between pyridine rings (interplanar distance: 3.84 Å) with Br···C contacts of 3.66–3.69 Å .
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Peripheral Br₃⁻: Engaged in CH···Br hydrogen bonds (2.08–2.34 Å) and electrostatic interactions with nitrate anions .
Table 2: Interatomic Distances in Tribromide-Containing Crystals
| Interaction Type | Distance (Å) | Source |
|---|---|---|
| Br···Pyridine (π-system) | 3.60–3.84 | |
| N-H···Br (H-bond) | 2.08–2.34 | |
| Br···O (nitrate) | 3.05 | |
| Br-Br (intra-anion) | 2.70–2.90 |
Comparative Analysis: Bromide vs. Tribromide Salts
Hirshfeld surface analysis of phosphonium salts ([C₃H₆BrPPh₃]⁺X⁻; X = Br⁻, Br₃⁻) reveals:
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Br₃⁻ Salts: Reduced H···Br contributions (40.9%) but increased Br···Br contacts (18.2%) due to anion size .
Functional Applications in Synthesis and Materials Science
Bromination of Organic Substrates
Tribromide-containing phosphonium salts ([C₃H₆BrPPh₃][Br₃]) demonstrate exceptional bromination efficiency:
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Reactivity: Converts alkenes to dibromides in <30 minutes at 25°C .
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Mechanism: Electrophilic addition via Br⁺ transfer from Br₃⁻ .
Metal Dissolution in Trihalide Ionic Liquids
Tributyldecylphosphonium tribromide ([P₄₄₄₁₀][Br₃]) dissolves metals through oxidative pathways:
Dissolution Efficiency:
| Metal | Dissolution Rate (mg/cm²·h) |
|---|---|
| Cu | 12.4 |
| Fe | 9.8 |
| Au | 0.7 |
This system’s non-volatile nature eliminates hazardous gas emissions, offering a greener alternative to traditional acid leaching .
Computational Modeling and Electronic Structure
DFT Studies on Stabilization Energetics
B3LYP/6-311G++(d,p) calculations for [C₃H₆BrPPh₃][Br₃] reveal:
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